6-Bromo-2-fluoro-3-methoxybenzaldehyde
Overview
Description
6-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy substituents on a benzaldehyde core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds have been used as intermediates in the synthesis of inhibitors for the pim-1, pim-2, and pim-3 protein kinases . These kinases are involved in cell survival, proliferation, differentiation, and apoptosis.
Mode of Action
It’s known that benzylic compounds can undergo free radical reactions . In such reactions, a radical species abstracts a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical . This radical can then react with other species, leading to various downstream effects .
Biochemical Pathways
If it acts as an inhibitor of the pim kinases, it could affect pathways related to cell survival, proliferation, differentiation, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (23303 g/mol) and logP value (240930) suggest that it may have reasonable bioavailability .
Result of Action
If it acts as an inhibitor of the PIM kinases, it could potentially induce apoptosis or inhibit cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-methoxybenzaldehyde. For instance, its storage temperature should be within an inert atmosphere at 2-8°C . Additionally, it should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-fluoro-3-methoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of aromatic substitution and electrophilic aromatic substitution reactions. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to potential inhibition or modification of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This compound is known to inhibit certain enzymes by forming covalent adducts with their active sites. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory elements .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and disruption of normal metabolic processes. Threshold effects and dose-dependent responses have been observed in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It interacts with enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation with glutathione or other cofactors. These metabolic processes can lead to the formation of reactive intermediates, which may further interact with cellular components .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters. Once inside the cell, the compound may bind to intracellular proteins or be sequestered in specific organelles, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce oxidative stress. Alternatively, this compound may accumulate in the nucleus, influencing gene expression and DNA repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-fluoro-3-methoxybenzaldehyde typically involves the bromination and fluorination of 3-methoxybenzaldehyde. One common method includes:
Bromination: 3-Methoxybenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 6-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are typical reducing conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzaldehydes with various functional groups.
Reduction: 6-Bromo-2-fluoro-3-methoxybenzyl alcohol.
Oxidation: 6-Bromo-2-fluoro-3-methoxybenzoic acid.
Scientific Research Applications
Chemistry: 6-Bromo-2-fluoro-3-methoxybenzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for the construction of heterocyclic compounds and other functionalized aromatic systems .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of potential drug candidates. Its unique substitution pattern allows for the exploration of structure-activity relationships (SAR) in drug design. It has been investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and polymers with specific properties .
Comparison with Similar Compounds
- 3-Bromo-2-fluoro-6-methoxybenzaldehyde
- 2-Fluoro-3-methoxybenzaldehyde
- 6-Bromo-3-fluoro-2-formylpyridine
- 6-Bromo-2,3-dimethoxybenzaldehyde
Comparison: 6-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 2-Fluoro-3-methoxybenzaldehyde, the presence of the bromine atom at the 6-position enhances its reactivity in nucleophilic substitution reactions. Similarly, the combination of bromine and fluorine atoms provides a unique electronic environment that can influence its biological activity and binding interactions .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLRVBOCPPDQHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631086 | |
Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853792-27-5 | |
Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10631086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-fluoro-3-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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